5-Bromo-4-methylpyridine-2-carbonyl chloride
Overview
Description
5-Bromo-4-methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride typically involves the bromination of 4-methylpyridine followed by the introduction of a carbonyl chloride group. One common method includes the following steps:
Bromination: 4-Methylpyridine is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.
Carbonylation: The brominated product is then treated with phosgene (COCl2) to introduce the carbonyl chloride group at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylpyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
Substituted Pyridines: Products from substitution reactions.
Biaryl Compounds: Products from coupling reactions.
Carboxylic Acids: Products from hydrolysis reactions.
Scientific Research Applications
5-Bromo-4-methylpyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylpyridine-2-carbonyl chloride depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a carbon-carbon bond with a boronic acid in the presence of a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the carbonyl chloride group.
4-Methylpyridine-2-carbonyl chloride: Similar structure but lacks the bromine atom.
2-Bromo-5-fluoropyridine: Similar structure but has a fluorine atom instead of a methyl group.
Uniqueness
5-Bromo-4-methylpyridine-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-4-methylpyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMUVCHWMGYWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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